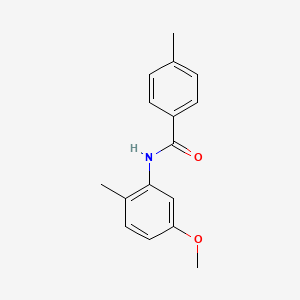

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide

Description

Properties

CAS No. |

712298-93-6 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide |

InChI |

InChI=1S/C16H17NO2/c1-11-4-7-13(8-5-11)16(18)17-15-10-14(19-3)9-6-12(15)2/h4-10H,1-3H3,(H,17,18) |

InChI Key |

TVCNQXRMHSKATF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Acylation of 5-methoxy-2-methylaniline

The most direct and efficient approach for preparing N-(5-methoxy-2-methylphenyl)-4-methylbenzamide involves the acylation of 5-methoxy-2-methylaniline with 4-methylbenzoyl chloride. This method follows classic amide formation chemistry and can be executed under various reaction conditions.

Based on similar compounds synthesized in the literature, the following general reaction scheme applies:

5-methoxy-2-methylaniline + 4-methylbenzoyl chloride → this compound + HCl

Alternative Coupling Methods

Alternative methods include the use of coupling reagents to facilitate the direct reaction between 5-methoxy-2-methylaniline and 4-methylbenzoic acid. These approaches avoid the need to prepare the acid chloride intermediate.

Detailed Synthetic Procedures

Method A: Acylation using Acid Chloride

This method is adapted from the synthesis of N-(5-methoxy-2-methylphenyl)benzamide reported in the literature.

Reagents and Materials

- 5-methoxy-2-methylaniline

- 4-methylbenzoyl chloride

- Triethylamine (TEA)

- 4-Dimethylaminopyridine (4-DMAP)

- Dichloromethane (CH₂Cl₂)

- Saturated sodium bicarbonate solution

- Ethyl acetate

- Hexanes

Procedure

- In a round-bottomed flask equipped with a magnetic stirrer, dissolve 5-methoxy-2-methylaniline (1.0 equiv, e.g., 6.95 mmol, 0.95 g) in dichloromethane (30 mL).

- Add triethylamine (1.2 equiv, e.g., 8.6 mmol, 1.20 mL) and 4-DMAP (0.01 equiv, e.g., 0.10 mmol, 0.012 g) to the solution.

- Cool the reaction mixture to 0-5°C in an ice bath.

- Add 4-methylbenzoyl chloride (1.1 equiv, e.g., 7.7 mmol) dropwise over 15-20 minutes.

- Allow the reaction mixture to warm to room temperature and stir for 18 hours.

- Monitor the reaction by thin-layer chromatography.

- Upon completion, add saturated sodium bicarbonate solution (30 mL) to the reaction mixture.

- Separate the layers and extract the aqueous layer with dichloromethane (2 × 30 mL).

- Combine the organic layers, wash with 2N HCl solution (30 mL), and concentrate under vacuum.

- Purify the crude product by recrystallization from ethyl acetate and hexanes.

Method B: Preparation via In Situ Generation of Acid Chloride

This method is adapted from the synthetic approach described for related benzamides.

Reagents and Materials

- 5-methoxy-2-methylaniline

- 4-methylbenzoic acid

- Thionyl chloride

- Pyridine

- Dichloromethane

- Hydrochloric acid (5-20% v/v)

- Anhydrous ethanol

Procedure

- In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place 4-methylbenzoic acid (1.0 equiv, e.g., 0.03 mol) in dichloromethane (10 mL).

- Carefully add thionyl chloride (1.2-1.5 equiv) dropwise at room temperature.

- Heat the mixture at 30-40°C for 2-3 hours to form 4-methylbenzoyl chloride.

- In a separate flask, dissolve 5-methoxy-2-methylaniline (1.0 equiv) in dichloromethane (10 mL).

- Cool the aniline solution to 0-5°C and add pyridine (1.0 equiv).

- Slowly add the acid chloride solution to the aniline solution while maintaining the temperature below 5°C.

- Stir the reaction mixture at room temperature for 3-4 hours.

- After completion, wash the reaction mixture with 10% hydrochloric acid solution (2-3 times).

- Allow the mixture to stand at 2-6°C until solid precipitation is complete.

- Filter, wash, and recrystallize the product from anhydrous ethanol.

Method C: Direct Coupling Approach

This method employs coupling reagents to directly form the amide bond without isolating the acid chloride.

Reagents and Materials

- 5-methoxy-2-methylaniline

- 4-methylbenzoic acid

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Hydroxybenzotriazole (HOBt)

- N,N-Diisopropylethylamine (DIPEA)

- Dimethylformamide (DMF)

- Ethyl acetate

- Sodium bicarbonate solution

- Brine

Procedure

- In a round-bottomed flask, dissolve 4-methylbenzoic acid (1.0 equiv) in DMF (10 mL/g of acid).

- Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the solution and stir for 30 minutes at room temperature.

- Add DIPEA (2.0 equiv) followed by 5-methoxy-2-methylaniline (1.0 equiv).

- Stir the reaction mixture at room temperature for 24 hours.

- Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Synthetic Methods

Efficiency Analysis

The following table presents a comparative analysis of the three methods described:

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Reaction time | 18 hours | 6-7 hours | 24 hours |

| Temperature | 0°C to RT | 0-40°C | RT |

| Expected yield | 65-75% | 75-85% | 60-70% |

| Key reagents | 4-methylbenzoyl chloride, TEA, 4-DMAP | Thionyl chloride, pyridine | EDC, HOBt, DIPEA |

| Purification | Recrystallization | Recrystallization | Column chromatography or recrystallization |

| Advantages | Well-established, reliable | Higher yield, one-pot reaction | Mild conditions, avoids acid chloride |

| Limitations | Requires pre-formed acid chloride | Uses corrosive thionyl chloride | Lower yield, more expensive reagents |

Optimization Strategies

Several parameters can be optimized to improve the yield and purity of this compound:

Temperature Control

Maintaining optimal temperature during the reaction significantly impacts yield. For Method A, maintaining the reaction below 5°C during acid chloride addition prevents side reactions.

Solvent Selection

The choice of solvent affects solubility and reaction rate. Dichloromethane, tetrahydrofuran, and toluene have been reported as effective solvents for similar benzamide syntheses.

Base Selection

The base employed can influence both yield and purity. While triethylamine is commonly used, pyridine, N-methylpiperidine, and N,N-dimethylcyclohexylamine have also been successfully employed in similar reactions.

Purification and Characterization

Purification Techniques

Recrystallization

Recrystallization from appropriate solvent systems represents the most efficient purification method. Ethyl acetate/hexanes and toluene have been successfully employed for similar benzamides.

Column Chromatography

For difficult-to-purify products, column chromatography using silica gel with appropriate solvent systems (e.g., hexanes/ethyl acetate) can be employed.

Characterization Data

Spectroscopic Data

Expected ¹H NMR data based on similar compounds:

- Aromatic protons: 7.0-7.8 ppm (multiple signals)

- N-H: 7.8-8.0 ppm (singlet)

- OCH₃: 3.7-3.8 ppm (singlet)

- Aromatic CH₃ at 2-position: 2.1-2.2 ppm (singlet)

- Aromatic CH₃ at 4-position of benzoyl group: 2.3-2.4 ppm (singlet)

Scale-up Considerations

Process Optimization

For industrial-scale production, the following optimizations are recommended:

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of N-(5-hydroxy-2-methylphenyl)-4-methylbenzamide.

Reduction: Formation of N-(5-methoxy-2-methylphenyl)-4-methylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methoxy-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Benzamide Derivatives

The methoxy group in the target compound likely enhances solubility compared to electron-withdrawing groups (e.g., nitro in ), while the methyl group may improve lipophilicity .

HDAC Inhibition

Compounds 109 and 136 () are 4-methylbenzamide derivatives with HDAC inhibitory activity. Their substituents (aminophenylamino-hexyl chains) confer selectivity for HDAC1/HDAC3 isoforms.

Table 2: HDAC Inhibition Profiles

| Compound | Substituents | HDAC1/HDAC3 Selectivity Ratio | Reference |

|---|---|---|---|

| 109 | N-(6-(2-aminophenylamino)-hexyl) | 6-fold HDAC1 selectivity | |

| 136 | N-(6-(2-amino-4-fluorophenylamino)-hexyl) | 3-fold HDAC3 selectivity |

The absence of a flexible linker in the target compound may limit its HDAC inhibition efficacy compared to 109 and 136, which mimic type 2 SMKIs (small-molecule kinase inhibitors) .

Kinase and Antimicrobial Activity

- Kinase Inhibition : Hybrid 4-methylbenzamide-purine derivatives () inhibit kinases like PDGFRα and VEGFR1 via ATP-binding site interactions. The target compound’s simpler structure may lack such broad-spectrum activity.

- Antimicrobial Activity : Pyrazoline-linked acyl thiourea derivatives () show moderate antimicrobial activity (65–71% yields), attributed to the thiourea moiety. The target compound’s methoxy and methyl groups may instead favor anti-inflammatory or anticancer properties .

Biological Activity

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 255.32 g/mol

- IUPAC Name : this compound

This structure features a methoxy group, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have shown that benzamide derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance:

- In Vitro Studies : A study evaluated various benzamide derivatives for their anti-proliferative effects against multiple cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). Compounds with structural similarities demonstrated IC values ranging from 1.42 µM to 4.56 µM against these cell lines, indicating potent activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | K562 | 2.27 |

| Similar Derivative | MCF-7 | 1.42 |

| Similar Derivative | HeLa | 4.56 |

Antiviral Activity

The antiviral potential of benzamide derivatives has also been explored, particularly against Hepatitis B virus (HBV). Research indicates that certain derivatives can significantly inhibit HBV replication through mechanisms involving the increase of intracellular levels of APOBEC3G (A3G), which is crucial for viral inhibition:

- In Vitro and In Vivo Studies : The derivative IMB-0523 demonstrated IC values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains .

| Compound | Cell Type | IC (µM) | Selectivity Index |

|---|---|---|---|

| IMB-0523 | HepG2.2.15 | 1.99 | 58 |

| IMB-0523 | HepG2.A64 | 3.30 | 52 |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Kinase Inhibition : Similar compounds have been shown to act as inhibitors of specific kinases involved in cancer proliferation, suggesting a possible pathway for this compound .

- Antiviral Mechanism : The increase in A3G levels leading to the inhibition of HBV replication points towards a novel mechanism distinct from traditional antiviral agents .

Case Study 1: Anticancer Activity Evaluation

In a controlled study, various benzamide derivatives were synthesized and tested against cancer cell lines. The results indicated that modifications in the chemical structure significantly affected the anticancer potency:

- Findings : Compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted analogs.

Case Study 2: Antiviral Screening

A series of N-benzamide derivatives were screened for antiviral activity against HBV:

- Results : The compound IMB-0523 showed promising results in both in vitro and in vivo models, highlighting the potential of structurally similar benzamides in antiviral therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.